molecular formula C6H6I2N2O2 B2894533 Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate CAS No. 2402829-81-4

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate

Cat. No.: B2894533
CAS No.: 2402829-81-4
M. Wt: 391.935
InChI Key: IWKJBQFACHWINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of two iodine atoms at the 4 and 5 positions, a methyl group at the 1 position, and a carboxylate ester group at the 3 position. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methylpyrazole-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The choice of solvent and oxidizing agent might vary based on cost and availability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-pyrazole derivative, while coupling reactions could produce biaryl or heteroaryl compounds .

Scientific Research Applications

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atoms can enhance the compound’s binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dichloro-1-methylpyrazole-3-carboxylate
  • Methyl 4,5-dibromo-1-methylpyrazole-3-carboxylate
  • Methyl 4,5-difluoro-1-methylpyrazole-3-carboxylate

Uniqueness

Methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This can lead to different reactivity and binding properties compared to its chloro, bromo, or fluoro analogs. The iodine atoms can also participate in halogen bonding, which can be advantageous in certain chemical and biological applications .

Properties

IUPAC Name

methyl 4,5-diiodo-1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6I2N2O2/c1-10-5(8)3(7)4(9-10)6(11)12-2/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKJBQFACHWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.